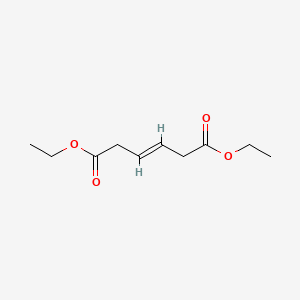

Diethyl trans-3-Hexenedioate

Description

The exact mass of the compound Diethyl trans-3-Hexenedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl trans-3-Hexenedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl trans-3-Hexenedioate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl (E)-hex-3-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDKJPKYCLMJQW-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC=CCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C/C=C/CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25432-03-5 | |

| Record name | NSC99233 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Diethyl trans-3-Hexenedioate chemical properties and reactivity

Advanced Reactivity Profile & Synthetic Utility in Drug Development

Executive Summary

Diethyl trans-3-hexenedioate (CAS: 57042-08-7) represents a critical C6 building block bridging commodity petrochemicals and high-value pharmaceutical intermediates. Characterized by its internal trans-alkene moiety flanked by two ester groups, it serves as a bifunctional electrophile. Unlike its saturated analog (diethyl adipate), the C3=C4 double bond provides a handle for orthogonal functionalization—including epoxidation, metathesis, and Michael-type additions (following isomerization).

This guide addresses the specific needs of medicinal chemists and process engineers, focusing on the molecule's utility as a precursor for non-natural amino acids, macrocyclic linkers, and functionalized polymer backbones.

Physicochemical Profile

The following data aggregates experimentally validated properties essential for process design and handling.

| Property | Value | Context/Notes |

| CAS Number | 57042-08-7 | Specific to the trans isomer.[1][2][3] |

| Formula | Molecular Weight: 200.23 g/mol .[1][2] | |

| Structure | Symmetric | |

| Appearance | Colorless, clear liquid | Yellowing indicates oxidation or polymerization. |

| Boiling Point | 105–110 °C @ 2-5 mmHg | High boiling point requires vacuum distillation for purification. |

| Density | 1.042 g/cm³ @ 25 °C | Slightly denser than water. |

| Refractive Index | Useful for purity checks via refractometry. | |

| Solubility | Soluble in alcohols, ethers, DCM | Immiscible with water; hydrolyzes slowly in aqueous acid/base. |

| Stability | Air/Moisture Sensitive | Store under Argon/Nitrogen. Prone to isomerization to conjugated 2-hexenedioate. |

Synthetic Routes & Production Logic

The industrial relevance of diethyl trans-3-hexenedioate stems from the carbonylation of 1,3-butadiene. This route is preferred over the dimerization of acrylates due to atom economy and the availability of feedstock.

3.1. Palladium-Catalyzed Dicarbonylation

The most authoritative synthesis involves the double carbonylation of butadiene in the presence of ethanol.

-

Reagents: 1,3-Butadiene, CO (Carbon Monoxide), Ethanol.

-

Catalyst: Palladium(II) salts (e.g.,

) with phosphine ligands. -

Mechanism: The reaction proceeds via a

-allyl palladium intermediate. The regioselectivity is controlled by the ligand environment, favoring the linear 1,4-dicarbonylation (yielding the 3-hexenedioate) over branched isomers.

Critical Process Note: This reaction often produces a mixture of isomers (cis/trans and 3-hexene/2-hexene). Isomerization catalysts (such as weak bases) can shift the double bond into conjugation (2-hexenedioate). To isolate the trans-3 isomer, kinetic control and rigorous distillation are required.

Reactivity Landscape & Functionalization

The utility of diethyl trans-3-hexenedioate lies in its ability to undergo diverse transformations. The diagram below illustrates the divergent pathways available to researchers.

4.1. Reactivity Pathway Diagram

4.2. Key Reactions in Drug Discovery

-

Epoxidation (Prilezhaev Reaction): The internal double bond is electron-rich enough to react with peracids. The resulting epoxide is a versatile electrophile for ring-opening reactions with amines or azides, creating functionalized linkers for PROTACs or peptidomimetics.

-

Olefin Metathesis (ADMET/CM): Using Grubbs' catalysts, the molecule acts as a bifunctional monomer for Acyclic Diene Metathesis (ADMET) polymerization. In Cross-Metathesis (CM), it serves as a chain transfer agent to introduce ester termini onto other olefins.

-

Isomerization: Under basic conditions (e.g., NaOEt), the double bond migrates to the thermodynamically stable conjugated position (

-unsaturated). This is often a side reaction to be avoided unless the Michael acceptor properties of the conjugated isomer are desired.

Experimental Protocol: Epoxidation

Objective: Synthesis of Diethyl 3,4-epoxyhexanedioate. Rationale: This protocol demonstrates the activation of the alkene moiety while preserving the ester groups. This intermediate is valuable for accessing vicinal diols or amino-alcohols.

Safety: Peracids are potentially explosive. Work behind a blast shield.

Materials:

-

Diethyl trans-3-hexenedioate (1.0 eq, 10 mmol, 2.00 g)

-

meta-Chloroperoxybenzoic acid (mCPBA) (1.2 eq, 77% max purity)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated

solution -

Saturated

solution

Methodology:

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl trans-3-hexenedioate (2.00 g) in 40 mL of anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice/water bath. Lower temperatures prevent transesterification or over-oxidation.

-

Addition: Slowly add mCPBA (2.68 g, calculated at 77% purity) portion-wise over 15 minutes. Reasoning: Exothermic control.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes; Stain: KMnO4). The alkene spot (

) should disappear, replaced by the more polar epoxide ( -

Quenching: Cool back to 0 °C. Add 20 mL of saturated

solution to quench excess peroxide. Stir vigorously until the starch-iodide test is negative. -

Workup:

-

Transfer to a separatory funnel.[4]

-

Wash the organic layer with saturated

(3 x 30 mL) to remove m-chlorobenzoic acid byproduct. Note: CO2 evolution will occur; vent frequently. -

Wash with brine (1 x 30 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude oil is typically >90% pure. For analytical grade, purify via flash column chromatography (Silica gel, Gradient 10% -> 30% EtOAc in Hexanes).

Yield Expectation: 85–92% as a colorless oil.

References

-

Chemical Properties & CAS Data: National Center for Biotechnology Information. (2025).[2][5][6][7] PubChem Compound Summary for CID 5365636, Diethyl 3-hexenedioate. Retrieved from [Link]

-

Synthesis via Carbonylation: Tsuji, J., & Kiji, J. (1963).[4][7] Carbonylation of Butadiene. Journal of the American Chemical Society. (Foundational work on Pd-catalyzed carbonylation establishing the synthesis of unsaturated diesters).

-

Metathesis Applications: Grubbs, R. H.[5] (2003). Olefin Metathesis. Tetrahedron. (Defines the utility of internal unsaturated esters in CM and ADMET).

-

Epoxidation Protocols: Swern, D. (1953). Epoxidation. Organic Reactions.[4][8][9][10][11] (The authoritative text on peracid oxidation of alkenes).

-

Industrial Context: Musser, M. T. (2005).[5][7] Adipic Acid.[6] Ullmann's Encyclopedia of Industrial Chemistry. (Details the conversion of butadiene-derived esters to adipic acid).

Sources

- 1. Diethyl trans-3-Hexenedioate | 57042-08-7 | TCI AMERICA [tcichemicals.com]

- 2. pure-synth.com [pure-synth.com]

- 3. Diethyl trans-3-Hexenedioate | 57042-08-7 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. unwisdom.org [unwisdom.org]

- 11. Nonproductive Events in Ring-Closing Metathesis using Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Diethyl trans-3-Hexenedioate from Maleic Anhydride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing diethyl trans-3-hexenedioate, a valuable unsaturated precursor to adipic acid, starting from maleic anhydride. Recognizing that this transformation is not a direct conversion, this document details a logical, multi-step synthetic strategy designed for researchers and professionals in chemical and pharmaceutical development. The guide is structured into two primary, well-documented stages: the initial esterification of maleic anhydride to form diethyl maleate, followed by the critical cis-to-trans isomerization to yield diethyl fumarate. Each stage is presented with a deep dive into the underlying reaction mechanisms, causality behind procedural choices, and detailed, field-tested experimental protocols. The final, more complex challenge of homologation from the C4 diethyl fumarate to the C6 diethyl trans-3-hexenedioate is discussed through the lens of established, albeit theoretical, synthetic strategies, highlighting an area ripe for process innovation. This guide is grounded in authoritative references to ensure scientific integrity and provides practical, actionable insights for laboratory application.

Introduction and Strategic Overview

Diethyl trans-3-hexenedioate is a linear C6 diester of significant interest as a monomer for specialty polymers and as a key intermediate in the sustainable production of adipic acid, a primary component of Nylon-6,6.[1][2] The conventional synthesis of adipic acid relies on petroleum-derived benzene and involves the emission of nitrous oxide, a potent greenhouse gas.[2] Consequently, developing greener synthetic routes from alternative feedstocks is a critical goal for the chemical industry.

Maleic anhydride, a readily available C4 industrial chemical, presents an attractive starting point. However, the conversion to diethyl trans-3-hexenedioate requires a strategic, multi-step approach involving carbon-carbon bond stereochemistry control and carbon chain elongation.

This guide delineates a robust three-phase synthetic strategy:

-

Esterification: Conversion of maleic anhydride to its corresponding diethyl ester, diethyl maleate. This preserves the initial cis (or Z) configuration of the double bond.

-

Isomerization: Stereochemical conversion of the thermodynamically less stable diethyl maleate (cis) to the desired diethyl fumarate (trans or E isomer).

-

Homologation (Discussion): A theoretical exploration of potential synthetic routes to elongate the C4 backbone of diethyl fumarate to the target C6 structure of diethyl trans-3-hexenedioate.

The experimental sections below focus on the first two well-established and reproducible stages of this pathway.

Phase I: Esterification of Maleic Anhydride to Diethyl Maleate

The synthesis begins with the formation of diethyl maleate. The reaction of an acid anhydride with an alcohol is a fundamental esterification process.[3] This step proceeds in two stages: a rapid, non-catalytic ring-opening to form a monoester, followed by a slower, acid-catalyzed esterification of the remaining carboxylic acid group.[4]

Esterification Mechanism

The reaction is initiated by the nucleophilic attack of ethanol on one of the carbonyl carbons of the maleic anhydride ring. This opens the ring to form ethyl hydrogen maleate (a monoester). The second step, the esterification of the remaining carboxylic acid, is an equilibrium-limited process. To drive the reaction to completion, it is typically performed in the presence of a strong acid catalyst, such as sulfuric acid, and with the removal of water as it is formed.[4][5]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a standard laboratory procedure for the synthesis of diethyl maleate.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Maleic Anhydride | 98.06 | 98.1 g | 1.0 | Purity > 99% |

| Ethanol | 46.07 | 230 mL (~182 g) | ~4.0 | Anhydrous, 200 proof |

| Toluene | 92.14 | 150 mL | - | Solvent for azeotropic water removal |

| Sulfuric Acid | 98.08 | 2.5 mL | ~0.046 | Concentrated (98%), Catalyst |

| Sodium Bicarbonate | 84.01 | As needed | - | 5% aqueous solution for neutralization |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent |

Procedure:

-

Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

-

Charging the Reactor: To the flask, add maleic anhydride (1.0 mol), ethanol (4.0 mol), toluene (150 mL), and the magnetic stir bar.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2.5 mL). The mixture may warm slightly.

-

Reaction (Reflux): Heat the mixture to a gentle reflux using a heating mantle. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approximately 4-6 hours). The theoretical volume of water is 18 mL.

-

Cooling & Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of water, two 100 mL portions of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.

-

Drying & Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess ethanol by rotary evaporation.

-

Purification: The crude diethyl maleate can be purified by vacuum distillation to yield a colorless liquid.[6][7]

Workflow Diagram: Esterification

Caption: Experimental workflow for the synthesis of diethyl maleate.

Phase II: Isomerization of Diethyl Maleate to Diethyl Fumarate

To achieve the desired trans stereochemistry of the final product, the cis-isomer (diethyl maleate) must be converted to the more thermodynamically stable trans-isomer (diethyl fumarate). This isomerization can be achieved through several catalytic methods, most of which involve temporarily breaking the π-bond of the alkene to allow for rotation around the central C-C single bond.[8]

Isomerization Mechanisms and Catalysts

Several effective catalytic systems exist for this transformation:

-

Radical-Catalyzed Isomerization: This classic method often employs a source of radicals, such as a small amount of bromine in the presence of light.[9] A bromine radical adds to the double bond, forming a carbon-centered radical. Rotation around the C-C bond is now possible. Subsequent elimination of the bromine radical preferentially forms the more stable trans isomer.[10]

-

Amine Catalysis: Primary and secondary amines can catalyze the isomerization, whereas tertiary amines are ineffective.[11] The mechanism involves the reversible Michael addition of the amine to the electron-deficient double bond, which creates a rotatable single bond, followed by elimination of the amine.

-

Thiyl Radical Catalysis: A modern, efficient method involves the use of thiol-based catalysts (like cysteine) and a radical initiator.[12] This mimics enzymatic cis-trans isomerization and can proceed under mild conditions.[13][14]

Experimental Protocol: Bromine-Catalyzed Photoisomerization

This protocol provides a simple and effective method for demonstrating the isomerization in a laboratory setting.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |

| Diethyl Maleate | 172.18 | 10.0 g | Synthesized from Phase I |

| Bromine Solution | 159.81 (Br₂) | ~5 drops | 10% (v/v) solution in CCl₄ or DCM |

| Ethanol | 46.07 | As needed | For recrystallization |

Procedure:

-

Setup: Place diethyl maleate (10.0 g) into a large test tube or a small Erlenmeyer flask.

-

Catalyst Addition: Add 5 drops of the 10% bromine solution. The mixture should turn a pale orange/yellow.

-

Photo-irradiation: Stopper the vessel and expose it to a strong light source (direct sunlight or a sunlamp) for 1-2 hours.[9] The color of the bromine should fade as the reaction proceeds.

-

Crystallization: As the reaction progresses, the solid trans-isomer, diethyl fumarate, will begin to crystallize from the liquid cis-isomer. The reaction is often complete when the entire mixture solidifies.

-

Purification: Cool the mixture in an ice bath to maximize crystallization. Break up the solid mass and recrystallize the crude product from a minimal amount of hot ethanol to obtain pure, needle-like crystals of diethyl fumarate.

-

Validation: Confirm the product identity and purity by melting point determination (Diethyl Fumarate M.P.: 1-2 °C, often solidifies just below room temp; Diethyl Maleate M.P.: -10 °C) and spectroscopic analysis (e.g., ¹H NMR).[6][11]

Reaction Mechanism Diagram: Radical Isomerization

Caption: Mechanism of bromine-catalyzed cis-trans isomerization.

Phase III: The Homologation Challenge - From C4 to C6

The conversion of diethyl fumarate (a C4 diester) to diethyl trans-3-hexenedioate (a C6 diester) requires the addition of a methylene (-CH2-) group to each of the carboxyl carbons. This double homologation is a significant synthetic challenge and is not achievable via a simple, one-pot reaction. For a research audience, this section outlines potential, mechanistically sound strategies that could serve as a basis for methods development.

Theoretical Strategy A: The Arndt-Eistert Approach

The Arndt-Eistert synthesis is a classic method for homologating a carboxylic acid. Applied to this system, the multi-step sequence would be:

-

Hydrolysis: Saponification of diethyl fumarate to fumaric acid.

-

Acid Chloride Formation: Conversion of fumaric acid to fumaroyl chloride using a reagent like thionyl chloride (SOCl₂).

-

Diazoketone Formation: Reaction of fumaroyl chloride with two equivalents of diazomethane (CH₂N₂) to form a bis(diazo)ketone. (Note: Diazomethane is highly toxic and explosive, requiring specialized handling).

-

Wolff Rearrangement: The bis(diazo)ketone is then treated with a silver catalyst (e.g., Ag₂O) in the presence of ethanol. This induces a Wolff rearrangement to form a ketene intermediate, which is trapped by ethanol to yield the target diethyl trans-3-hexenedioate.

While mechanistically sound, this route is hazardous and labor-intensive, making it less suitable for large-scale synthesis.

Theoretical Strategy B: A Reductive Coupling Approach

A more modern approach might leverage organometallic chemistry. A hypothetical pathway could involve:

-

Reduction: Reduction of diethyl fumarate to trans-1,4-but-2-ene-diol.

-

Activation: Conversion of the diol to a corresponding dihalide or ditosylate (e.g., trans-1,4-dibromo-but-2-ene).

-

Cyanation: Reaction with sodium or potassium cyanide to form the corresponding dinitrile.

-

Hydrolysis & Esterification: Acid-catalyzed hydrolysis of the dinitrile to the diacid, followed by esterification to yield the final product.

This route avoids highly hazardous reagents like diazomethane but is lengthy and involves multiple intermediate purifications.

The development of a direct, catalytic C-H activation or carbonylation method for the homologation of diethyl fumarate remains a compelling area for future research and would represent a significant advancement in sustainable chemical synthesis.

Conclusion

The synthesis of diethyl trans-3-hexenedioate from maleic anhydride is a prime example of a multi-step chemical process that requires careful control over both reaction conditions and stereochemistry. While the initial esterification to diethyl maleate and the subsequent isomerization to diethyl fumarate are well-understood and reproducible processes, the final homologation to the target C6 structure presents a considerable challenge that invites innovation. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers to produce the key C4 trans-isomer intermediate and serve as a launching point for the development of novel synthetic methodologies to access this valuable adipic acid precursor.

References

-

Asian Journal of Applied Science and Technology. (2019). The Synthesis of An Ester Based on Maleic Anhydride: Application to Lead Extraction. Available at: [Link]

-

Blog. (n.d.). What are the products of the reaction between maleic anhydride and alcohols?. Available at: [Link]

-

University of California, Irvine. (n.d.). The Diels-Alder Reaction. Available at: [Link]

- Google Patents. (1956). Isomerization of dialkyl maleates to dialkyl fumarates. (US2764609A).

-

MDPI. (2023). Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. Molecules, 28(3), 1234. Available at: [Link]

-

ResearchGate. (1987). Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects. Journal of Organic Chemistry, 52(12), 2559-2562. Available at: [Link]

- Google Patents. (1983). Process for producing adipic acid from biomass. (US4400468A).

-

ResearchGate. (2021). Routes for the synthesis of adipic acid from biomass. Available at: [Link]

-

Studylib. (n.d.). Dimethyl Maleate Isomerization Lab Manual. Available at: [Link]

-

International Journal of Chemical Engineering and Applications. (2013). Kinetic Study for the Synthesis of Diethyl Maleate over Cation Exchange Resin Indion 730. 4(4), 206-209. Available at: [Link]

-

Royal Society of Chemistry. (1965). Solutions of Dimethyl Fumarate. Transactions of the Faraday Society, 61, 1547-1554. Available at: [Link]

-

Organic Syntheses. (1955). N-Phenylmaleimide. Coll. Vol. 3, p.730 (1955); Vol. 26, p.78 (1946). Available at: [Link]

-

IOP Conference Series: Materials Science and Engineering. (2021). Current state of research in the field of maleic anhydride esterification with alcohols. 1112, 012078. Available at: [Link]

-

Journal of Chemical Education. (1975). Amine-catalyzed isomerization of diethylmaleate to diethylfumarate. 52(11), 743. Available at: [Link]

-

PubChem. (n.d.). Diethyl Maleate. National Center for Biotechnology Information. Available at: [Link]

-

Reddit. (2023). Isomerization of Diethyl maleate into Diethyl fumarate. r/OrganicChemistry. Available at: [Link]

-

Wikipedia. (n.d.). Diethyl maleate. Available at: [Link]

-

ChemRxiv. (2023). Cysteine-Catalyzed Maleate Isomerization via Aqueous Thiyl Radical Processes. Available at: [Link]

-

ChemSusChem. (2021). Sustainable Routes for the Synthesis of Renewable Adipic Acid from Biomass Derivatives. 14(23), 5177-5195. Available at: [Link]

-

YouTube. (2020). Chemistry Lab- Cis- trans isomerisation reaction- Dimethyl maleate to Dimethyl fumarate. Dr Beena. Available at: [Link]

-

Wikipedia. (n.d.). Maleate isomerase. Available at: [Link]

- Google Patents. (2016). Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives. (AU2016358147A1).

- Google Patents. (1988). PROCESS FOR THE EXTRACTION AND ESTERIFICATION OF MALINIC ACID ANHYDRIDE. (NL8803093A).

-

PubChem. (n.d.). Diethyl Adipate. National Center for Biotechnology Information. Available at: [Link]

-

Chegg. (n.d.). The Conversion of Dimethyl Maleate to Dimethyl Fumarate. Available at: [Link]

-

The Good Scents Company. (n.d.). diethyl adipate. Available at: [Link]

-

WYG. (2021). Efficient Catalysts for Green Synthesis of Adipic Acid from Biomass. Available at: [Link]

-

ResearchGate. (2020). Top: The Z→E isomerization of maleate to fumarate enabled by maleate isomerase. Available at: [Link]

-

YouTube. (2018). Synthesis of adipic acid. Van Kessel, H. Available at: [Link]

-

J-STAGE. (1942). A Note on the Catalytic Isomerization of Dimethyl Maleate. 17(6), 417-418. Available at: [Link]

-

Angene Chemical. (n.d.). Hexanedioic acid, 1,6-diethyl ester (CAS# 141-28-6). Available at: [Link]

-

De Gruyter. (2020). Kinetic investigations on esterification of maleic anhydride with butanols. Chemical and Process Engineering, 41(4), 293-306. Available at: [Link]

Sources

- 1. Sustainable Routes for the Synthesis of Renewable Adipic Acid from Biomass Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Catalysts for Green Synthesis of Adipic Acid from Biomass-WYG [wangye.xmu.edu.cn]

- 3. koyonchem.com [koyonchem.com]

- 4. journals.pan.pl [journals.pan.pl]

- 5. ijcea.org [ijcea.org]

- 6. Diethyl Maleate | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diethyl maleate - Wikipedia [en.wikipedia.org]

- 8. studylib.net [studylib.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chegg.com [chegg.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Maleate isomerase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Unveiling the Synthetic Versatility of Diethyl trans-3-Hexenedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl trans-3-hexenedioate (CAS No. 57042-08-7), a dicarboxylic acid ester, presents itself not as a direct therapeutic agent but as a versatile and valuable building block in the landscape of chemical synthesis and material science. Its unique structural features, namely the centrally located trans-double bond and the terminal ester functionalities, offer a rich platform for a variety of chemical transformations. This technical guide provides an in-depth exploration of the known and potential research applications of Diethyl trans-3-hexenedioate, focusing on its role as a precursor in organic synthesis and as a monomer in polymer chemistry. While direct biological activity of this specific molecule remains largely undocumented in publicly available research, we will explore the broader context of unsaturated esters and dicarboxylic acid derivatives to offer insights into potential, yet unexplored, avenues in medicinal chemistry and drug design.

Chemical Identity and Physicochemical Properties

Diethyl trans-3-hexenedioate is a colorless to pale yellow liquid with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[1] Its structure is characterized by a six-carbon chain with a double bond in the trans configuration between the third and fourth carbon atoms, and ethyl ester groups at both ends.

| Property | Value | Reference |

| CAS Number | 57042-08-7 | [1] |

| Synonyms | Diethyl hex-3-enedioate, trans-2-Butene-1,4-dicarboxylic Acid Diethyl Ester, trans-3-Hexenedioic Acid Diethyl Ester | [2] |

| Molecular Formula | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| Physical State | Liquid | [2] |

| Purity | >98.0% (GC) | [1] |

| Flash Point | 111 °C | [1] |

| Storage | Store in a cool, dark place under an inert gas. Moisture sensitive. | [2] |

Core Application: A Building Block in Organic Synthesis

The primary and most well-documented application of Diethyl trans-3-hexenedioate is as an intermediate in organic synthesis. Its bifunctional nature allows it to participate in a wide array of chemical reactions, making it a valuable tool for constructing more complex molecules.

Key Reactive Sites and Their Synthetic Potential

The reactivity of Diethyl trans-3-hexenedioate is centered around two key functional groups: the carbon-carbon double bond and the two ester groups.

Figure 1. Key reactive sites and potential synthetic transformations of Diethyl trans-3-hexenedioate.

-

Reactions at the Double Bond: The alkene functionality can undergo a variety of addition reactions, including:

-

Hydrogenation: Catalytic hydrogenation will reduce the double bond to yield diethyl adipate, a saturated dicarboxylic acid ester. This provides a route to adipic acid and its derivatives, which are important industrial chemicals.[3][4]

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond can introduce functionality for further synthetic manipulations.

-

Epoxidation: Reaction with peroxy acids can form the corresponding epoxide, a versatile intermediate for ring-opening reactions.

-

Diels-Alder Reaction: The electron-withdrawing ester groups can activate the double bond, making it a potential dienophile in Diels-Alder cycloaddition reactions for the synthesis of cyclic and bicyclic structures.

-

-

Reactions of the Ester Groups: The ester functionalities are susceptible to nucleophilic acyl substitution:

-

Hydrolysis: Acidic or basic hydrolysis will yield trans-3-hexenedioic acid.

-

Amidation: Reaction with amines can produce the corresponding amides, which are common functional groups in biologically active molecules.

-

Transesterification: Reaction with other alcohols in the presence of a catalyst allows for the exchange of the ethyl groups for other alkyl or aryl groups.

-

Reduction: Reduction with strong reducing agents like lithium aluminum hydride will yield the corresponding diol, trans-3-hexene-1,6-diol.

-

Potential in the Synthesis of Bioactive Scaffolds

While Diethyl trans-3-hexenedioate itself has no reported direct biological activity, its structural motif is present in or can be a precursor to molecules with interesting pharmacological properties. For instance, the hexenedioate scaffold could be incorporated into larger molecules to modulate their pharmacokinetic properties or to act as a linker.

The general class of unsaturated esters has been explored for various therapeutic applications. Studies have shown that some unsaturated fatty acid esters exhibit antitumor and antibacterial activities.[5][6] Furthermore, the α,β-unsaturated carbonyl moiety, which can be generated from intermediates derived from Diethyl trans-3-hexenedioate, is a known pharmacophore in many bioactive compounds, exhibiting anti-inflammatory and immunosuppressive effects.[7]

Researchers in drug discovery could potentially utilize Diethyl trans-3-hexenedioate as a starting material for the synthesis of novel analogs of known bioactive molecules or for the creation of diverse chemical libraries for screening.

Application in Polymer Chemistry

A significant application of Diethyl trans-3-hexenedioate lies in the field of polymer science, where it can function as a comonomer or a precursor to cross-linking agents.

Comonomer in Unsaturated Polyesters

The bifunctional nature of Diethyl trans-3-hexenedioate, with its two ester groups, allows it to undergo polycondensation reactions with diols to form unsaturated polyesters. The trans-double bond incorporated into the polymer backbone provides sites for subsequent cross-linking, typically through free-radical polymerization with a vinyl monomer like styrene. This process leads to the formation of thermosetting resins with a wide range of applications, from fiberglass-reinforced plastics to coatings and adhesives.

Sources

- 1. Diethyl trans-3-Hexenedioate | 57042-08-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Diethyl trans-3-Hexenedioate | 57042-08-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. research.chalmers.se [research.chalmers.se]

- 5. Antitumor activity of unsaturated fatty acid esters of 4'-demethyldeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of emulsions containing unsaturated fatty acid ergosterol esters synthesized by lipase-mediated transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review [frontiersin.org]

Methodological & Application

Precision Synthesis of Poly(alkylene trans-3-hexenedioate)s

Application Note & Protocol Guide

Executive Summary & Strategic Rationale

The synthesis of unsaturated polyesters from diethyl trans-3-hexenedioate (DE-t3H) —also known as diethyl hydromuconate—represents a critical entry point into bio-based, functionalizable polymers. Unlike conventional fumarate-based resins, the trans-3-hexenedioate moiety introduces a non-conjugated, isolated double bond into the polymer backbone. This structural feature provides unique chain flexibility (low

This guide presents two distinct protocols:

-

Enzymatic Polycondensation (Method A): The "Gold Standard" for precision. It utilizes Candida antarctica Lipase B (CALB) to drive polymerization at mild temperatures (<90°C), preserving the trans-3 stereochemistry and preventing thermal isomerization or crosslinking.

-

Organometallic Catalysis (Method B): A scalable, titanium-catalyzed route adapted for higher throughput, with critical controls to mitigate thermal degradation.

Mechanism of Action

The polymerization proceeds via a transesterification polycondensation mechanism. The equilibrium is driven by the removal of the volatile byproduct (ethanol).

Key Chemical Challenges:

-

Isomerization Risk: At temperatures >160°C, the isolated trans-3 double bond is thermodynamically prone to migration, forming the conjugated trans,trans-2,4-hexenedioate (muconate) system. This increases chain stiffness and coloration.

-

Stoichiometry: Precise 1:1 stoichiometry is vital for high molecular weight (

) according to the Carothers equation. -

Vacuum Control: Efficient removal of ethanol is the rate-limiting step.

Reaction Pathway Diagram

Figure 1: Reaction pathway highlighting the primary polycondensation route and the risk of thermal isomerization at high temperatures.

Materials & Equipment

| Component | Specification | Purpose |

| Monomer | Diethyl trans-3-hexenedioate (>98%) | Source of unsaturated backbone. |

| Diol | 1,6-Hexanediol (or C4-C12 diols) | Determines chain flexibility/hydrophobicity. |

| Biocatalyst (Method A) | Novozym 435 (Immobilized CALB) | Enzymatic transesterification (dried over |

| Chem-Catalyst (Method B) | Titanium(IV) butoxide ( | High-activity Lewis acid catalyst. |

| Solvent | Diphenyl ether (Optional for Method A) | High-boiling solvent for solution polymerization. |

| Reactor | Schlenk line or Rotary Evaporator | Precise vacuum control (<1 mbar). |

Protocol A: Enzymatic Polycondensation (Precision Route)

Best for: Biomedical applications, defined stereochemistry, and preventing crosslinking.

Workflow Overview

-

Melt/Mix: Monomers + Enzyme at 80-90°C.

-

Oligomerization: Atmospheric pressure (2h).

-

Polycondensation: Progressive vacuum ramp (24-48h).

Step-by-Step Procedure

-

Preparation: In a dry Schlenk tube, weigh equimolar amounts (e.g., 5.0 mmol) of Diethyl trans-3-hexenedioate and 1,6-Hexanediol.

-

Catalyst Addition: Add Novozym 435 (10 wt% relative to total monomer mass).[1]

-

Note: Enzyme must be pre-dried in a desiccator for 24h to prevent hydrolysis.

-

-

Oligomerization (Stage 1):

-

Heat the mixture to 85°C in an oil bath.

-

Stir mechanically or magnetically at 200 rpm under Argon/Nitrogen flow (atmospheric pressure).

-

Duration: 2 hours. This stage forms oligomers and prevents monomer evaporation before they react.

-

-

Polycondensation (Stage 2):

-

Connect the tube to a vacuum line.[1]

-

Vacuum Ramp:

-

100 mbar for 1 hour (removes bulk ethanol).

-

10 mbar for 1 hour.

-

< 2 mbar for 24–48 hours.

-

-

Critical Check: Ensure the temperature remains strictly <90°C to preserve enzyme activity.

-

-

Termination & Purification:

-

Cool to room temperature. Dissolve the crude polymer in minimal Chloroform (

). -

Filter off the immobilized enzyme (recyclable).

-

Precipitate the filtrate into cold Methanol (

). -

Dry under vacuum at room temperature.

-

Expected Outcome:

Protocol B: Chemical Polycondensation (Scalable Route)

Best for: Industrial coatings, rapid prototyping, higher thermal stability requirements.

Step-by-Step Procedure

-

Melt: Charge monomers (1:1 ratio) into a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap (or distillation bridge).

-

Catalyst: Add

(0.5 mol% relative to diacid). -

Transesterification (Stage 1):

-

Heat to 140°C under continuous Nitrogen flow.

-

Stir at 300 rpm. Ethanol distillation should be observed.

-

Duration: 4 hours (or until ethanol evolution ceases).

-

-

Polycondensation (Stage 2):

-

Increase temperature to 160°C . Do not exceed 170°C to minimize isomerization.

-

Apply vacuum gradually:

-

Reduce pressure to 20 mbar over 1 hour.

-

Reduce to <1 mbar (high vacuum) for 4–6 hours.

-

-

-

Work-up:

-

Dissolve viscous melt in

. -

Precipitate in cold Methanol.

-

Risk Alert: If the polymer turns yellow/orange, thermal degradation or conjugation of the double bond has occurred.

Comparative Analysis & Characterization

Workflow Comparison Diagram

Figure 2: Comparative workflow showing the distinct time/temperature profiles. Method A prioritizes structure retention; Method B prioritizes speed.

Data Summary Table

| Feature | Enzymatic Protocol (CALB) | Chemical Protocol ( |

| Temperature | 80–90°C | 140–160°C |

| Reaction Time | 24–48 hours | 6–10 hours |

| Molecular Weight ( | 15–25 kDa | 10–40 kDa |

| Double Bond Retention | >99% (trans-3) | 85–95% (Risk of trans-2) |

| Appearance | White/Colorless Solid | Pale Yellow/Amber |

| Crosslinking Risk | Negligible | Moderate (at high conversion) |

References

-

Jiang, Y., et al. (2021). "Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate." Polymers, 13(15), 2498. Link

-

Banaszek, A., et al. (2020).[1] "Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk." Molecules, 25(17), 3848. Link

-

Farmer, T. J., et al. (2018). "Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules." Polymers, 10(6), 592. Link

-

Vilela, C., et al. (2014). "Lipase-catalyzed synthesis of polyesters: An overview." Reviews in Environmental Science and Bio/Technology, 13, 303–323. Link

-

Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry. ASTM D3418-21. Link

Sources

Application Note: Catalyst Selection and Optimization for the Polycondensation of Diethyl trans-3-Hexenedioate

Abstract

This application note provides a comprehensive guide for researchers and scientists on the selection and application of catalysts for the polycondensation of diethyl trans-3-hexenedioate with various diols to synthesize unsaturated polyesters (UPEs). The synthesis of UPEs with preserved alkene stereochemistry is critical for developing advanced materials, including biodegradable polymers and functional resins. The choice of catalyst profoundly influences reaction kinetics, polymer molecular weight, and the prevalence of side reactions such as cis/trans isomerization and gelation.[1] This document details the underlying chemical principles, outlines key catalyst selection criteria, compares common catalyst classes, and provides detailed, validated protocols for both metal-catalyzed and enzymatic polycondensation.

Introduction: The Challenge of Unsaturated Polyester Synthesis

Unsaturated polyesters (UPEs) derived from bio-based monomers are at the forefront of sustainable polymer chemistry.[2][3] Diethyl trans-3-hexenedioate, a monomer accessible from renewable resources, offers a unique opportunity to create linear aliphatic polyesters with a reactive internal double bond, suitable for post-polymerization modification or crosslinking.

The synthesis of high-molecular-weight polyesters via polycondensation is an equilibrium-driven process.[4] It involves the transesterification of a diester with a diol, generating the polymer and a volatile alcohol byproduct (in this case, ethanol). The primary challenges in the polycondensation of diethyl trans-3-hexenedioate are:

-

Driving Equilibrium: Efficiently removing the ethanol byproduct is essential to achieve high molecular weight polymers.[5]

-

Preserving Stereochemistry: The trans configuration of the double bond is crucial for the desired material properties. High temperatures and certain catalysts can induce isomerization to the cis form.[6][7]

-

Preventing Side Reactions: The alkene functionality is susceptible to side reactions like Michael addition or radical-induced crosslinking, which can lead to branching and gelation, particularly under harsh conditions.[1]

A judicious choice of catalyst is paramount to navigate these challenges, enabling control over the polymerization process to yield a polymer with the desired structure and properties.[1]

Catalyst Selection Criteria: A Multi-Parameter Approach

The ideal catalyst for this specific polycondensation should exhibit high activity and selectivity under conditions that preserve the monomer's structural integrity. The decision-making process involves balancing several key factors, as illustrated in the diagram below.

Caption: Key decision criteria for catalyst selection.

-

Activity: The catalyst must efficiently promote the transesterification reaction at temperatures low enough to prevent thermal degradation or unwanted isomerization (ideally < 200°C).[8]

-

Selectivity: The catalyst should exclusively facilitate polycondensation without promoting side reactions. For unsaturated monomers, this primarily means avoiding catalysis of double bond isomerization or addition reactions.[1]

-

Thermal Stability: The catalyst must remain active and structurally intact throughout the multi-hour, high-temperature polymerization process.

-

Product Contamination & Removal: For applications in drug development or biomedical devices, residual catalyst must be minimal and non-toxic. Titanium-based catalysts are often considered more environmentally friendly and less toxic than antimony-based options.[9][10] Enzymatic catalysts offer a metal-free alternative.[11]

-

Cost and Availability: The economic viability of the process depends on the cost and accessibility of the chosen catalyst.

Comparative Analysis of Catalyst Classes

Several classes of catalysts are employed for polyester synthesis.[12] Their suitability for the polycondensation of diethyl trans-3-hexenedioate varies significantly.

| Catalyst Class | Examples | Activity | Selectivity (vs. Side Reactions) | Toxicity Profile | Key Considerations |

| Titanium-based | Ti(OBu)₄, Ti(OiPr)₄ | High[13] | Good; can cause coloration.[13] May promote isomerization at high temps.[6] | Low to Moderate[9] | Excellent activity but sensitive to hydrolysis.[14] DFT studies suggest a "coordination of the carboxy oxygen" mechanism is most favorable.[15] |

| Tin-based | Sn(Oct)₂, DBTO | Very High[13] | Good; generally lower isomerization than Ti. | High | High activity but significant toxicity concerns limit use in biomedical applications. |

| Zinc-based | Zn(OAc)₂ | Moderate | High; shown to suppress gelation in itaconate systems.[1] | Moderate | Offers a good balance of activity and selectivity, preventing cross-linking.[1] |

| Acid Catalysts | p-TSA, H₂SO₄ | Moderate | Poor; high risk of isomerization and etherification side reactions.[16] | High | Generally not recommended for preserving unsaturated bonds due to lack of selectivity.[8] |

| Enzymatic | Candida antarctica Lipase B (CALB), Novozym 435® | Moderate | Excellent[17] | Very Low | "Green" option; operates at mild temperatures (~70-100°C), preserving double bonds perfectly.[17][18] Slower reaction rates and higher cost. |

Recommended Protocols

The following protocols provide detailed methodologies for catalyst screening and polymerization. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the double bond at high temperatures.

Protocol 4.1: Melt Polycondensation with Metal-Based Catalysts

This protocol describes a two-stage melt polycondensation process suitable for screening catalysts like Titanium(IV) butoxide (Ti(OBu)₄) or Zinc Acetate (Zn(OAc)₂). The process starts at a lower temperature to facilitate the initial transesterification and removal of the bulk of the ethanol, followed by a high-temperature, high-vacuum stage to build molecular weight.[8][19]

Caption: Workflow for two-stage melt polycondensation.

Step-by-Step Methodology:

-

Reactor Assembly: Equip a glass reactor with a mechanical stirrer, a distillation condenser, and an inlet for inert gas. Charge the reactor with diethyl trans-3-hexenedioate, a diol (e.g., 1,4-butanediol) in a 1:1.05 molar ratio, and the chosen metal catalyst (e.g., 400 ppm Ti(OBu)₄).[13] The slight excess of diol compensates for losses during distillation.[8]

-

Inerting: Purge the system with dry nitrogen for 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout Stage 1.

-

Stage 1 - Transesterification:

-

Begin stirring and heat the reaction mixture to 160-180°C.

-

Ethanol will begin to distill. Monitor the volume of collected ethanol to track the reaction progress. This stage typically takes 2-4 hours.

-

-

Stage 2 - Polycondensation:

-

Once ~85-90% of the theoretical ethanol has been collected, slowly increase the temperature to 190°C.

-

Gradually apply a high vacuum (e.g., < 1 Torr) to the system. This is critical for removing the final traces of ethanol and diol, driving the reaction to completion.

-

As the polymer's molecular weight increases, the viscosity of the melt will rise significantly. Increase the stirrer torque to ensure adequate mixing.

-

Continue this stage for 4-8 hours, or until the desired viscosity is achieved.

-

-

Termination and Recovery:

-

Remove the vacuum and cool the reactor to room temperature under a positive pressure of nitrogen.

-

The resulting polymer can be recovered by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it into a non-solvent like cold methanol.

-

Dry the purified polymer under vacuum until a constant weight is achieved.

-

Protocol 4.2: Enzymatic Polycondensation in Solution

This protocol utilizes the high selectivity of Candida antarctica Lipase B (CALB), often immobilized as Novozym 435®, to synthesize UPEs under mild conditions, which completely preserves the trans geometry of the double bond.[17][18] The reaction is often conducted in a high-boiling, inert solvent to facilitate byproduct removal.[20]

Step-by-Step Methodology:

-

Reactor Setup: In a round-bottom flask, combine equimolar amounts of diethyl trans-3-hexenedioate and a diol (e.g., 1,6-hexanediol).[20]

-

Solvent and Catalyst Addition: Add an inert, high-boiling solvent such as diphenyl ether to achieve a suitable monomer concentration.[20] Add immobilized CALB (Novozym 435®) at a loading of 5-10% (w/w) relative to the monomers.

-

Reaction Conditions:

-

Heat the mixture to 70-100°C with vigorous stirring.

-

Apply a moderate vacuum (e.g., 10-20 mbar) to continuously remove the ethanol byproduct as it forms.[20] This is a crucial step in enzymatic polycondensation to shift the equilibrium.

-

-

Reaction Monitoring and Work-up:

-

The reaction can be monitored by taking small aliquots over time and analyzing them via GPC. These reactions are typically slower, running for 24-72 hours.

-

Once the desired molecular weight is reached, cool the mixture and filter to recover the immobilized enzyme, which can often be reused.

-

Precipitate the polymer from the solvent using cold methanol, filter, and dry under vacuum.

-

Conclusion

The successful synthesis of high-quality poly(alkylene trans-3-hexenedioate) is critically dependent on catalyst selection. For applications where material purity and preservation of alkene stereochemistry are paramount, enzymatic catalysis with CALB is the superior choice, despite longer reaction times.[17][21] For applications requiring faster synthesis and where minor coloration or potential for low levels of isomerization is acceptable, titanium- or zinc-based catalysts offer a robust alternative.[1][13] Tin-based catalysts, while highly active, should be avoided in biomedical contexts due to toxicity. Researchers must carefully weigh the criteria of activity, selectivity, and end-use requirements to select the optimal catalyst for their specific application.

References

-

Lutz, M., et al. (2021). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. MDPI. Available at: [Link]

-

Chebout, R., et al. (2021). Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. MDPI. Available at: [Link]

-

Warwel, S., & Rüsch, gen. Klaas, M. (2001). Polyesters by lipase-catalyzed polycondensation of unsaturated and epoxidized long-chain ?,?-dicarboxylic acid methyl esters with diols. ResearchGate. Available at: [Link]

-

Pospiech, D., et al. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. PSE Community.org. Available at: [Link]

-

Wang, G., et al. (2022). Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. MDPI. Available at: [Link]

- Miyamoto, M., et al. (2006). Polymerization catalyst for polyesters, polyester produced with the same, and process for production of polyester. Google Patents.

-

Dobre, M., et al. (2012). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. National Institutes of Health (NIH). Available at: [Link]

-

Ferreira, P., et al. (2018). Synthesis of unsaturated polyesters based on renewable monomers: Structure/properties relationship and crosslinking with 2-hydroxyethyl methacrylate. ResearchGate. Available at: [Link]

-

Vardoulaki, E., et al. (2015). Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Jiang, Y., et al. (2022). Recent Advances in the Enzymatic Synthesis of Polyester. National Institutes of Health (NIH). Available at: [Link]

-

More, A. S., et al. (2022). Bio-based unsaturated polyester resin from post-consumer PET. RSC Publishing. Available at: [Link]

-

(n.d.). Transesterification. Wikipedia. Available at: [Link]

-

Byrne, F. P., et al. (2016). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. MDPI. Available at: [Link]

-

Johansson, M., et al. (2021). Highly Branched Bio-Based Unsaturated Polyesters by Enzymatic Polymerization. MDPI. Available at: [Link]

-

Wang, G., et al. (2023). Comparison of Eco-friendly Ti–M Bimetallic Coordination Catalysts and Commercial Monometallic Sb- or Ti-Based Catalysts for the Synthesis of Poly(ethylene-co-isosorbide terephthalate). National Institutes of Health (NIH). Available at: [Link]

-

Guidotti, G., et al. (2023). Controlling the cis/trans Content of Biobased Unsaturated Polyesters by Judicious Choice of a Biosourced Catalyst. ACS Publications. Available at: [Link]

-

Nikolic, M. S., et al. (2022). Synthesis of bio-based unsaturated polyester resins and their application in waterborne UV-curable coatings. ResearchGate. Available at: [Link]

-

Punyodom, W., et al. (2012). The transesterification mechanisms of polyester. ResearchGate. Available at: [Link]

-

Jiang, Z., et al. (2016). Lipase/esterase-catalyzed synthesis of aliphatic polyesters via polycondensation: A review. ResearchGate. Available at: [Link]

-

Sisti, L., et al. (2004). Comparison between titanium tetrabutoxide and a new commercial titanium dioxide based catalyst used for the synthesis of poly(ethylene terephthalate). ResearchGate. Available at: [Link]

-

Elizalde, A., & Coates, G. W. (2012). Preparation of Unsaturated Linear Aliphatic Polyesters Using Condensation Polymerization. Macromolecules (ACS Publications). Available at: [Link]

-

Kobayashi, S., et al. (2016). Lipase-catalyzed polyester synthesis – A green polymer chemistry. National Institutes of Health (NIH). Available at: [Link]

-

Wu, J., et al. (2020). Reversible cis–trans isomerization of alkenes in the unsaturated polyester. ResearchGate. Available at: [Link]

-

Shaffer, T. D., & Register, R. A. (2022). Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

(n.d.). Three polycondensation reaction mechanisms. ResearchGate. Available at: [Link]

-

Chatgilialoglu, C., et al. (2000). Cis-Trans Isomerization of Polyunsaturated Fatty Acid Residues in Phospholipids Catalyzed by Thiyl Radicals. ResearchGate. Available at: [Link]

-

Nagai, D. (2024). Aliphatic Polyesters by ADMET Polymerization and Hydrogenation. Encyclopedia.pub. Available at: [Link]

-

Heipieper, H. J., et al. (2007). Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida. Journal of Bacteriology. Available at: [Link]

- Thevenon, A., & Carpentier, J.-F. (2015). Titanium-based Catalysts for Polymer Synthesis. In Sustainable Catalysis: With Non-endangered Metals, Part 1. Books.

Sources

- 1. Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates [mdpi.com]

- 2. Bio-based unsaturated polyester resin from post-consumer PET - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules [mdpi.com]

- 4. Transesterification - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Eco-friendly Ti–M Bimetallic Coordination Catalysts and Commercial Monometallic Sb- or Ti-Based Catalysts for the Synthesis of Poly(ethylene-co-isosorbide terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clariant.com [clariant.com]

- 11. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US7208565B1 - Polymerization catalyst for polyesters, polyester produced with the same, and process for production of polyester - Google Patents [patents.google.com]

- 13. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]

- 18. psecommunity.org [psecommunity.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

Application Note: Molecular Weight Characterization of Diethyl trans-3-Hexenedioate Based Polyesters by Gel Permeation Chromatography (GPC)

Abstract

This document provides a comprehensive guide and detailed protocol for determining the molecular weight distribution of unsaturated polyesters synthesized from Diethyl trans-3-Hexenedioate. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for analyzing the molecular weight averages (Mn, Mw) and Polydispersity Index (PDI) of polymers.[1][2] These parameters are critical as they directly influence the material's mechanical, thermal, and degradation properties, which is of particular importance in the fields of biomaterials and drug delivery.[3] This note outlines the fundamental principles of GPC, addresses the specific challenges associated with unsaturated polyesters, and provides a robust, step-by-step protocol for their analysis.

Introduction to GPC for Polyester Analysis

Gel Permeation Chromatography is a subtype of liquid chromatography that separates molecules based on their size in solution, or more accurately, their hydrodynamic volume.[1][3] The process does not depend on chemical interactions with the stationary phase.[1] A dissolved polymer sample is passed through a column packed with porous gel beads.[1] Larger molecules are excluded from the pores and travel a shorter path, eluting first. Smaller molecules can permeate the pores, leading to a longer path length and later elution times. By calibrating the system with well-characterized polymer standards, the retention time of a sample can be used to construct its molecular weight distribution.[1]

For polyesters, understanding the molecular weight distribution is essential. It governs properties such as tensile strength, viscosity, and degradation rate. Polyesters derived from Diethyl trans-3-Hexenedioate are of interest due to the presence of a carbon-carbon double bond in the polymer backbone, which can be used for subsequent cross-linking or functionalization. Accurate characterization of their molecular weight is a prerequisite for developing predictable and reliable materials.

Principle of GPC Separation

The core of GPC is the separation of macromolecules based on their size in solution. The stationary phase consists of a packed bed of porous particles. The separation mechanism is governed by the differential access of polymer coils to the pore volume of these particles.

Caption: GPC separates polymers by size; large molecules elute first.

From the resulting chromatogram, several key molecular weight averages are calculated:

-

Number-Average Molecular Weight (Mn): The total weight of the polymer divided by the total number of molecules. It is sensitive to low-molecular-weight species.[1]

-

Weight-Average Molecular Weight (Mw): An average weighted by the molecular mass of each chain, meaning larger molecules contribute more significantly to the value.[1]

-

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It measures the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample.[1]

Key Considerations for Unsaturated Polyesters

Analyzing polyesters derived from Diethyl trans-3-Hexenedioate requires careful consideration of several factors to ensure data integrity.

-

Solvent Selection: The primary consideration for the mobile phase is sample solubility.[4] The chosen solvent must fully dissolve the polyester without causing degradation or altering its hydrodynamic volume. Tetrahydrofuran (THF) is an excellent starting point for many polyesters.[5][6][7]

-

Column Interaction: The ester linkages and potential for polar end-groups (hydroxyl or carboxyl) in polyesters can lead to unwanted interactions (adsorption) with the stationary phase, causing peak tailing and inaccurate molecular weight determination.[8] While standard polystyrene-divinylbenzene (PS-DVB) columns are often suitable in THF, for more polar systems, solvents like Dimethylformamide (DMF) or Dimethylacetamide (DMAc) with salt additives (e.g., LiBr) may be necessary to suppress these interactions.[9]

-

Calibration Standards: Commercially available, narrow-PDI standards are typically made of polystyrene (PS) or polymethylmethacrylate (PMMA).[6][10] When using these standards to analyze polyesters, the resulting molecular weight values are relative to the standard used. This is because the hydrodynamic volume of a polyester chain may differ from that of a polystyrene chain of the same mass.[11] For routine analysis and comparison between samples, relative molecular weight is often sufficient. For absolute molecular weight determination, advanced detection methods like multi-angle light scattering (MALS) are required.[12]

Detailed Application Protocol

This protocol provides a self-validating methodology for the GPC analysis of Diethyl trans-3-Hexenedioate based polyesters using a standard HPLC system with a refractive index (RI) detector.

Instrumentation and Materials

| Component | Specification | Rationale / Notes |

| GPC System | Isocratic HPLC Pump, Autosampler, Column Oven, RI Detector | A stable flow rate and temperature are crucial for reproducibility. |

| Mobile Phase | HPLC-Grade Tetrahydrofuran (THF), non-stabilized | THF is a good solvent for many polyesters. Use high-purity solvent to ensure a stable baseline.[12] |

| Guard Column | PS-DVB, 5 µm, 50 x 7.5 mm | Protects the analytical columns from particulates and strongly adsorbing species.[13] |

| Analytical Columns | 2 x PS-DVB Mixed-Bed Columns, 5 µm, 300 x 7.5 mm | Mixed-bed columns provide a linear calibration over a broad molecular weight range.[14] |

| Calibration Kit | Polystyrene (PS) standards | EasiVial or powder kits covering a range from ~500 Da to >1,000,000 Da.[15][16] |

| Filters | 0.2 µm PTFE Syringe Filters | Essential for removing particulates from all samples and standards before injection.[12] |

Experimental Workflow

Caption: General experimental workflow for GPC analysis.

Step-by-Step Methodology

1. Mobile Phase Preparation:

-

Filter HPLC-grade THF through a compatible 0.45 µm filter.

-

Degas the mobile phase thoroughly for at least 15 minutes using an in-line degasser, helium sparging, or sonication to prevent bubble formation in the system.

2. System Equilibration:

-

Set the column oven temperature to 35 °C.

-

Purge the pump with fresh mobile phase.

-

Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30-60 minutes, or until the RI detector baseline is stable. The system backpressure should be monitored and recorded; a significant increase over time may indicate a blockage.[13]

3. Calibration Curve Generation:

-

Prepare a series of polystyrene standards, each at a concentration of approximately 1 mg/mL in THF.

-

Filter each standard solution through a 0.2 µm PTFE syringe filter into an autosampler vial.

-

Inject the standards sequentially, starting from the lowest molecular weight and proceeding to the highest.

-

Record the peak retention time for each standard.

-

Using the GPC software, generate a calibration curve by plotting the peak retention time against the logarithm of the molecular weight (log MW). A polynomial fit (typically 3rd or 5th order) is used to create the curve.

4. Sample Preparation:

-

Accurately weigh 5-10 mg of the dry Diethyl trans-3-Hexenedioate polyester into a clean vial.

-

Add the appropriate volume of THF to achieve a final concentration of 1-2 mg/mL. For higher molecular weight polymers, use a lower concentration to avoid viscosity-related issues.[17]

-

Allow the sample to dissolve completely. Gentle agitation or leaving it overnight is preferred over sonication, which can cause polymer degradation.[17]

-

Once fully dissolved, filter the solution through a 0.2 µm PTFE syringe filter directly into an autosampler vial. Proper filtration is critical to prevent column blockage.[12]

5. Sample Analysis and Data Processing:

-

Inject the filtered sample onto the equilibrated GPC system.

-

Acquire the chromatogram until the polymer has fully eluted and the baseline has returned to its initial position.

-

The software will use the established calibration curve to slice the sample chromatogram and calculate the Mn, Mw, and PDI values.[18]

Data Interpretation and Expected Results

The primary output of a GPC analysis is a chromatogram showing detector response versus elution time. This is then converted into a molecular weight distribution.

Representative Data

The table below shows hypothetical but typical results for two batches of a Diethyl trans-3-Hexenedioate based polyester, illustrating how GPC can be used for quality control and reaction monitoring.

| Sample ID | Mn (Da) | Mw (Da) | PDI (Mw/Mn) | Comments |

| Polyester Batch 1 | 8,500 | 15,300 | 1.80 | Standard polymerization result. |

| Polyester Batch 2 | 12,100 | 25,410 | 2.10 | Higher MW achieved, broader distribution. |

| Polyester (Degraded) | 4,200 | 6,720 | 1.60 | Lower MW indicates chain scission. |

Troubleshooting Common GPC Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High System Pressure | Blocked column frit or tubing; precipitated sample.[13] | Check pressure of individual components; flush system; replace in-line filters and guard column.[13] |

| Noisy or Drifting Baseline | Air bubbles in system; unstable detector temperature; mobile phase contamination. | Degas mobile phase thoroughly; allow sufficient time for detector stabilization. |

| Peak Tailing | Adsorption of sample onto the column packing material. | Ensure sample is fully soluble; consider a more polar mobile phase or adding a salt modifier (e.g., LiBr in DMF). |

| Split or "Shouldered" Peaks | Column mismatch; channeling in column bed; sample degradation during analysis. | Ensure columns are from the same batch and properly connected; replace damaged column; verify sample stability. |

Conclusion

Gel Permeation Chromatography is an indispensable tool for the characterization of Diethyl trans-3-Hexenedioate based polyesters.[19][20] By following the detailed protocol outlined in this application note—with careful attention to mobile phase selection, system calibration, and sample preparation—researchers can obtain accurate and highly reproducible data on molecular weight averages and distribution. This information is fundamental for establishing structure-property relationships, ensuring batch-to-batch consistency, and advancing the development of novel polymeric materials for a wide range of applications.

References

-

Taylor & Francis Online. (n.d.). Gel Permeation Chromatography of Unsaturated Polyester Resins. Possibilities and Limitations. Retrieved from [Link]

-

Marcel Dekker, Inc. (n.d.). Gel Permeation Chromatography of Unsaturated Polyester Resins. Possibilities and Limitations. Retrieved from [Link]

-

Unknown. (n.d.). Gel Permeation or Size Exclusion Chromatography. Retrieved from [Link]

-

Chrom Tech, Inc. (2024). Understanding Gel Permeation Chromatography Basics. Retrieved from [Link]

-

TPC2024 Conference. (n.d.). GPC 2017. Retrieved from [Link]

-

ResearchGate. (2025). GPC and HPLC characterization of unsaturated polyester resins. Retrieved from [Link]

-

ResearchGate. (n.d.). Calibration of the gel permeation chromatography polyester resins. Retrieved from [Link]

-

Chromatography Online. (2024). Tips & Tricks: GPC/SEC Analysis of Aqueous Polymer Dispersions. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026). GPC errors in polymer molecular weight analysis. Retrieved from [Link]

-

Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. Retrieved from [Link]

-

ResearchGate. (2020). GPC for analyzing glycerol polyesters, which column and solvent?. Retrieved from [Link]

-

Agilent. (2024). Optimize Your Polymer Analysis by Selecting the Ideal GPC/SEC Column. Retrieved from [Link]

-

Agilent. (n.d.). Polystyrene Standards. Retrieved from [Link]

-

Agilent. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Retrieved from [Link]

-

Fiveable. (n.d.). Gel permeation chromatography | Polymer Chemistry Class Notes. Retrieved from [Link]

-

LCGC International. (2015). Tips & Tricks GPC/SEC: Finding the Right Standards. Retrieved from [Link]

-

PureSynth. (n.d.). Diethyl Trans-3-Hexenedioate 98.0%(GC). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Polymerization of Renewable 1,3-Cyclohexadiene Using Metathesis, Isomerization, and Cascade Reactions with Late-metal Catalysts. Retrieved from [Link]

-

YouTube. (2026). Top 5 GPC Mistakes to Avoid For Polymers. Retrieved from [Link]

-

Agilent. (n.d.). AGILENT GPC/SEC POLYMER STANDARDS. Retrieved from [Link]

-

Waters. (n.d.). GPC Basic Chemistry. Retrieved from [Link]

-

University of Groningen. (2021). Enzymatic Synthesis of Muconic Acid-Based Polymers. Retrieved from [Link]

-

Agilent. (n.d.). Organic GPC/SEC columns. Retrieved from [Link]

-

MDPI. (n.d.). Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. chromtech.com [chromtech.com]

- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. youtube.com [youtube.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. agilent.com [agilent.com]

- 14. warwick.ac.uk [warwick.ac.uk]

- 15. agilent.com [agilent.com]

- 16. agilent.com [agilent.com]

- 17. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. agilent.com [agilent.com]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

The Strategic Application of Diethyl trans-3-Hexenedioate in the Synthesis of Novel Fragrance Compounds: A Detailed Guide

In the ever-evolving landscape of fragrance chemistry, the pursuit of novel molecules with unique and captivating olfactory profiles is paramount. Diethyl trans-3-Hexenedioate emerges as a versatile and strategically valuable building block in the synthesis of innovative fragrance compounds. Its unique structural features, namely the centrally located trans-double bond and the presence of two ester functionalities, offer a gateway to a diverse array of cyclic and macrocyclic structures that are hallmarks of many prized fragrance families, including woody, amber, and musky scents.

This document serves as a comprehensive guide for researchers, scientists, and professionals in the field of fragrance and drug development. It provides not only detailed experimental protocols but also the underlying scientific rationale for the application of Diethyl trans-3-Hexenedioate in the synthesis of fragrance molecules, with a particular focus on the powerful Diels-Alder reaction.

Core Principles: The Diels-Alder Approach to Fragrance Scaffolds

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides an elegant and atom-economical method for the construction of six-membered rings.[1] In the context of fragrance synthesis, this cycloaddition reaction allows for the creation of complex molecular architectures from relatively simple starting materials. Diethyl trans-3-Hexenedioate, with its electron-deficient double bond, acts as an excellent dienophile, readily reacting with a variety of conjugated dienes to form substituted cyclohexene derivatives. These adducts can then serve as key intermediates, which can be further elaborated to yield final fragrance compounds with desirable olfactory properties.

The general workflow for the synthesis of fragrance compounds utilizing Diethyl trans-3-Hexenedioate via the Diels-Alder reaction is depicted below:

Figure 2: Diels-Alder reaction of Diethyl trans-3-Hexenedioate and Myrcene.

Experimental Protocol

Materials and Equipment:

| Material/Equipment | Specifications |

| Diethyl trans-3-Hexenedioate | >98% purity |

| Myrcene | >90% purity |

| Lewis Acid Catalyst (e.g., AlCl₃, EtAlCl₂) | Anhydrous |

| Anhydrous Toluene | Solvent |

| Round-bottom flask with reflux condenser | |

| Magnetic stirrer with heating mantle | |

| Standard laboratory glassware | |

| Rotary evaporator | |

| Column chromatography setup (Silica gel) | |

| GC-MS for analysis |

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (100 mL).

-

Addition of Reactants: To the toluene, add Diethyl trans-3-Hexenedioate (10.0 g, 0.05 mol) and Myrcene (8.2 g, 0.06 mol).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully add the Lewis acid catalyst (e.g., Aluminum chloride, 0.67 g, 0.005 mol) portion-wise under a gentle stream of nitrogen. Caution: The addition of Lewis acid can be exothermic.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to 80 °C and maintain this temperature with stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-